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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)-2-(4-

methylphenoxy)pyrimidine

CAS No.: 477857-66-2

Cat. No.: B2414703

Get Quote

Executive Summary
5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 477857-66-2) represents a

"privileged scaffold" in modern medicinal and agrochemical chemistry.[1] Structurally, it consists

of a central pyrimidine core substituted at the 2-position with a p-tolyloxy ether and at the 5-

position with a p-chlorophenyl moiety.

This specific molecular architecture is highly valued for its dual utility:

Agrochemical Discovery: It serves as a lead pharmacophore for herbicides targeting

acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), sharing structural

homology with commercial agents like Pyribenzoxim.

Pharmaceutical Development: The 2-phenoxy-5-arylpyrimidine motif is a documented

scaffold for kinase inhibitors (specifically p38 MAPK and tyrosine kinases), where the

pyrimidine nitrogen atoms act as hydrogen bond acceptors in the ATP-binding pocket.[1]
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This guide provides a comprehensive technical breakdown of the compound's physicochemical

properties, a validated synthetic route optimized for yield and purity, and an analysis of its

functional applications.[2]

Physicochemical Profile
Understanding the physical parameters of CAS 477857-66-2 is critical for assay development

and formulation.[1] The compound exhibits high lipophilicity, necessitating specific solvent

systems for biological testing.

Property Value Technical Note

Molecular Formula C₁₇H₁₃ClN₂O

Molecular Weight 296.75 g/mol
Suitable for fragment-based

drug discovery (FBDD).[1]

Appearance White to Off-white Solid
Crystalline powder in high

purity (>98%).[1]

LogP (Predicted) 4.8 ± 0.4

Highly lipophilic; requires

DMSO/Tween for aqueous

assays.

H-Bond Acceptors 3 Pyrimidine N1, N3; Ether O.

H-Bond Donors 0
Lacks NH/OH groups; good

membrane permeability.[1]

Rotatable Bonds 3
Flexible ether linkage allows

induced fit binding.

Solubility DMSO (>20 mg/mL), CHCl₃
Insoluble in water; sparingly

soluble in EtOH.

Synthetic Architecture & Manufacturing[1]
To synthesize CAS 477857-66-2 efficiently, we employ a Convergent Strategy. While multiple

routes exist, the most robust industrial protocol utilizes a Nucleophilic Aromatic Substitution

(SₙAr) followed by a Suzuki-Miyaura Coupling.
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Why this route? (Causality & Logic)
Order of Operations: We perform the SₙAr reaction first. 2-chloro-5-bromopyrimidine is highly

reactive toward nucleophiles at the C2 position.[1] If we performed the Suzuki coupling first

(using basic aqueous conditions), we risk hydrolyzing the C2-chloride to a hydroxyl group

(forming the inactive pyrimidone). By installing the phenoxy ether first, we stabilize the core

for the subsequent palladium-catalyzed step.

Regioselectivity: The 2-position of the pyrimidine ring is significantly more electrophilic than

the 5-position, ensuring exclusive mono-substitution by the phenol without touching the 5-

bromo handle.[1]

Reaction Pathway Visualization[1]

5-Bromo-2-chloropyrimidine
(Starting Material)

Intermediate:
5-Bromo-2-(4-methylphenoxy)pyrimidine

Step 1: SnAr
(90°C, 4h)

p-Cresol (4-Methylphenol)
+ K2CO3, DMF Target Product:

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Step 2: Suzuki Coupling
(DME/H2O, 85°C)

4-Chlorophenylboronic acid
+ Pd(PPh3)4, Na2CO3

Click to download full resolution via product page

Figure 1: Two-step convergent synthesis pathway designed to maximize regioselectivity and

yield.

Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-(4-
methylphenoxy)pyrimidine
Objective: Install the ether linkage via SₙAr.

Reagents:

5-Bromo-2-chloropyrimidine (1.0 eq, 19.3 g)
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p-Cresol (1.05 eq, 11.3 g)[1]

Potassium Carbonate (K₂CO₃) (2.0 eq, 27.6 g)

Solvent: DMF (Dimethylformamide) (100 mL)

Procedure:

Charge a 500 mL round-bottom flask with 5-bromo-2-chloropyrimidine and DMF. Stir until

dissolved.

Add p-cresol followed by K₂CO₃.[1] The reaction is exothermic; add base slowly.

Heat the mixture to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.[1]

The starting chloride should disappear.

Work-up: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-water. A

white precipitate will form immediately.

Stir for 30 minutes to ensure full precipitation. Filter the solid and wash with water (3 x 50

mL).

Purification: Recrystallize from Ethanol/Water (9:1) if necessary, though the crude is

usually >95% pure.

Yield Expectation: 85-92%.[1]

Step 2: Synthesis of 5-(4-Chlorophenyl)-2-(4-
methylphenoxy)pyrimidine
Objective: Construct the biaryl core via Suzuki-Miyaura coupling.[1]

Reagents:

Intermediate from Step 1 (1.0 eq, 26.5 g)

4-Chlorophenylboronic acid (1.2 eq, 18.8 g)[1]
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Catalyst: Pd(PPh₃)₄ (0.03 eq, 3.5 g)

Base: Na₂CO₃ (2.0 M aqueous solution, 100 mL)

Solvent: DME (Dimethoxyethane) (200 mL)

Procedure:

In a 1L 3-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve the

Intermediate in DME.

Add the 4-Chlorophenylboronic acid.[1]

Degas the solution by bubbling nitrogen for 15 minutes (Critical step to prevent Pd

oxidation).

Add the Pd(PPh₃)₄ catalyst and the aqueous Na₂CO₃ solution.

Heat to reflux (approx. 85°C) for 12 hours under nitrogen atmosphere.

Work-up: Cool to room temperature. Remove volatiles (DME) under reduced pressure.

Extract the residue with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine,

dry over MgSO₄, and concentrate.

Purification: The crude product is often a tan solid. Purify via silica gel chromatography

(Eluent: Hexane/EtOAc gradient 10:1 to 5:1).

Final Yield: 75-85%.[1]

Functional Applications & Biological Context[1][3]
[4][5][6][7]
A. Agrochemical Utility (Herbicide Mode of Action)
This compound belongs to the class of 2-phenoxypyrimidines, which are structural analogs of

commercial herbicides like Pyribenzoxim.

Target: Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO).
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Mechanism: The pyrimidine ring mimics the substrate in the biosynthetic pathway of

branched-chain amino acids (ALS) or chlorophyll (PPO). The 2-phenoxy group aids in

lipophilic penetration of the leaf cuticle, while the 5-aryl group locks the molecule into the

hydrophobic pocket of the enzyme.[1]

Research Use: Used as a standard "building block" to screen for resistance-breaking

herbicides in Amaranthus and Echinochloa weed species.[1]

B. Pharmaceutical Utility (Kinase Inhibition)
In drug discovery, the 5-aryl-2-phenoxypyrimidine scaffold is a known privilege structure for

kinase inhibitors.[1]

Target: p38 MAP Kinase (Anti-inflammatory) and certain Tyrosine Kinases (Oncology).

Binding Mode: The N1 of the pyrimidine typically accepts a hydrogen bond from the hinge

region of the kinase ATP-binding site.[1] The 4-chlorophenyl group occupies the hydrophobic

"gatekeeper" pocket.

SAR Insight: The 4-methyl group on the phenoxy ring can be modified (e.g., to a solubilizing

amine) to improve oral bioavailability, making CAS 477857-66-2 an excellent starting point

for Lead Optimization.[1]

Pharmacophore Map

Pyrimidine Core
(H-Bond Acceptor)

5-Aryl Group (4-Cl-Ph)
(Hydrophobic Pocket / Gatekeeper)

Rigid Link

2-Phenoxy Group
(Lipophilic Anchor / Linker)

Flexible Ether Link

Click to download full resolution via product page

Figure 2: Structural Activity Relationship (SAR) map highlighting key binding domains.
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Safety & Handling (SDS Highlights)
Hazard Classification: GHS07 (Warning).

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

Handling:

Use in a fume hood to avoid inhalation of dust.

Wear nitrile gloves and safety glasses.

Disposal: As a halogenated organic compound, it must be disposed of via high-

temperature incineration. Do not release into drains (high aquatic toxicity potential due to

lipophilicity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.bldpharm.com/products/1784355-56-1.html
https://www.organic-chemistry.org/abstracts/literature/143.shtm
https://www.organic-chemistry.org/abstracts/literature/143.shtm
https://www.benchchem.com/product/b2414703/docs#technical-monograph-5-4-chlorophenyl-2-4-methylphenoxy-pyrimidine
https://www.benchchem.com/product/b2414703/docs#technical-monograph-5-4-chlorophenyl-2-4-methylphenoxy-pyrimidine
https://www.benchchem.com/product/b2414703/docs#technical-monograph-5-4-chlorophenyl-2-4-methylphenoxy-pyrimidine
https://www.benchchem.com/product/b2414703/docs#technical-monograph-5-4-chlorophenyl-2-4-methylphenoxy-pyrimidine
https://www.benchchem.com/product/b2414703?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2414703?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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